![molecular formula C26H25N3O5S B5569007 N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide
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Description
This compound belongs to the class of methanesulfonamides, characterized by their unique structural features and reactivity profiles. Methanesulfonamides like this one are significant due to their potential in various fields of chemistry and biochemistry.
Synthesis Analysis
While specific information on the synthesis of this compound is not readily available, similar compounds like N-(2,3-Dichlorophenyl)methanesulfonamide have been synthesized and studied. These syntheses often involve complex reactions where the bond parameters and conformational aspects are critical (Gowda, Foro, & Fuess, 2007).
Molecular Structure Analysis
The molecular structure of related methanesulfonamides indicates that the conformation of the N—H bond is crucial, as seen in compounds like N-(2,4-Dichlorophenyl)methanesulfonamide (Gowda, Foro, & Fuess, 2007). This influences the overall geometry and potentially the reactivity of the compound.
Chemical Reactions and Properties
Methanesulfonamides typically exhibit unique reactivity due to their functional groups. For example, studies on similar compounds have shown the formation of chains through N—H⋯O hydrogen bonding (Gowda, Foro, & Fuess, 2007).
Physical Properties Analysis
The physical properties of methanesulfonamides like this one are often influenced by their molecular conformations and intermolecular interactions. For instance, N-(3,4-Dimethylphenyl)methanesulfonamide shows packing into chains through hydrogen bonding, impacting its physical state and solubility (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
Chemical properties of methanesulfonamides can vary based on their structure. The presence of functional groups like the methanesulfonyl group and various substituents significantly influence their chemical behavior. These compounds often form complexes and exhibit specific reactivity patterns as seen in the study of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide (Jacobs, Chan, & O'Connor, 2013).
Scientific Research Applications
Structural and Conformational Analysis
Research has explored the structural and conformational aspects of compounds similar to N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide. Studies on molecules like N-(2,3-Dichlorophenyl)methanesulfonamide, N-(2,4-Dichlorophenyl)methanesulfonamide, and others within this class have elucidated the conformation of the N—H bond in relation to substituents on the aromatic ring. These investigations reveal that the amide H atom's positioning, crucial for biological activity, depends on its orientation relative to the benzene ring and the methanesulfonyl group. Such insights are pivotal for understanding the molecular interactions and potential reactivity of these compounds in various biological or chemical contexts (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).
Synthetic Methodologies
The synthesis of phenylmethanesulfonamide derivatives, including strategies based on compounds like phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, highlights novel synthetic approaches that could be applicable to the production of N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide derivatives. Such methodologies demonstrate the high reactivity of these products, potentially leading to diverse applications in chemical synthesis and material science (Aizina, Levkovskaya, & Rozentsveig, 2012).
Biological Activity and Applications
Investigations into the biological activities of sulfonamide derivatives, such as methanesulfonicacid hydrazide derivatives and their metal complexes, have revealed potential antibacterial properties. These studies provide a foundation for understanding how derivatives of N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide might exhibit similar biological activities, suggesting applications in medicinal chemistry and pharmaceutical research (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Photo-induced Reactions
The photo-induced, catalyst-free reactions involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine offer an intriguing glimpse into the chemistry that might be applicable to N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide. Such reactions, leading to the incorporation of sulfonyl groups under mild conditions, could be pivotal in designing novel derivatives with enhanced properties or specific functionalities (Zhou, Xia, & Wu, 2016).
properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-33-20-12-13-25(34-2)24(15-20)29(35(3,31)32)17-26(30)28-27-16-23-21-10-6-4-8-18(21)14-19-9-5-7-11-22(19)23/h4-16H,17H2,1-3H3,(H,28,30)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZWACSNXPKHCE-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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